molecular formula C16H15N3OS B7832344 2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE

2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE

Cat. No.: B7832344
M. Wt: 297.4 g/mol
InChI Key: MQFFTQAJVFLRQG-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylpyrimidin-4-yl)thio]-1-(1H-indol-3-yl)ethanone is a synthetic organic compound that combines the structural features of pyrimidine and indole. The compound is of interest due to its potential biological activities and applications in medicinal chemistry. The indole moiety is known for its presence in many bioactive molecules, while the pyrimidine ring is a common scaffold in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 2,6-dimethylpyrimidine, is reacted with a thiolating agent to introduce the thio group at the 4-position.

    Coupling with Indole Derivative: The thio-substituted pyrimidine is then coupled with an indole derivative under suitable conditions, such as using a base and a coupling reagent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry or batch processing with stringent control of reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The indole and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole or pyrimidine derivatives.

Scientific Research Applications

2-[(2,6-Dimethylpyrimidin-4-yl)thio]-1-(1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine.

Uniqueness: 2-[(2,6-Dimethylpyrimidin-4-yl)thio]-1-(1H-indol-3-yl)ethanone is unique due to the combination of the indole and pyrimidine moieties, which may confer distinct biological activities and chemical properties. This dual functionality can enhance its potential as a versatile compound in medicinal chemistry and other fields.

Properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)sulfanyl-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-7-16(19-11(2)18-10)21-9-15(20)13-8-17-14-6-4-3-5-12(13)14/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFFTQAJVFLRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)SCC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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